1,3,5-Tris(diphenylamino)benzene

Catalog No.
S803956
CAS No.
126717-23-5
M.F
C42H33N3
M. Wt
579.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(diphenylamino)benzene

CAS Number

126717-23-5

Product Name

1,3,5-Tris(diphenylamino)benzene

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine

Molecular Formula

C42H33N3

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H

InChI Key

DPFGGYIWNDCEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Hole Transport Material and Electron Blocking Layer

One of the most prominent applications of TDAB lies in its ability to function as a hole transporting material (HTM) and an electron-blocking layer (EBL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) [, ].

  • Hole transporting material: TDAB possesses high hole mobility, meaning it efficiently facilitates the movement of positively charged holes within the device. This is crucial for efficient operation of OLEDs and PSCs, as holes play a vital role in the generation of light and electricity, respectively.
  • Electron-blocking layer: TDAB also exhibits a low electron affinity and a high ionization potential, effectively hindering the flow of electrons from the emissive layer or active layer towards the hole transporting layer. This characteristic is essential for preventing unwanted recombination of electrons and holes, which can hinder device performance.

Other Potential Applications

Beyond its established role in OLEDs and PSCs, TDAB is also being explored for its potential applications in other areas of scientific research, including:

  • Organic photovoltaics (OPVs): Similar to PSCs, TDAB's hole transporting and electron blocking properties hold promise for improving the efficiency of OPVs, which convert light energy into electricity.
  • Organic field-effect transistors (OFETs): TDAB can potentially be utilized as a charge injection layer in OFETs, influencing the injection and transport of charge carriers within the device.
  • Sensors: The unique properties of TDAB are being investigated for their potential use in developing chemical sensors that can detect specific molecules.

XLogP3

11.6

Wikipedia

1,3,5-Tris(diphenylamino)benzene

Dates

Modify: 2023-08-15

Explore Compound Types